molecular formula C9H10N2 B089847 3-Anilinopropionitrile CAS No. 1075-76-9

3-Anilinopropionitrile

Cat. No. B089847
Key on ui cas rn: 1075-76-9
M. Wt: 146.19 g/mol
InChI Key: FENJKTQEFUPECW-UHFFFAOYSA-N
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Patent
US08062429B2

Procedure details

Silica was activated by heating it above 100° C. in vacuum and was then allowed to cool to room temperature under nitrogen. To the activated silica (10 g) was absorbed aniline (1.86 g, 20 mmol) and acrylonitrile (2.65 g, 50 mmol) and the flask was capped tightly. The contents were then stirred with a magnetic stirrer for 6 days at 60° C. After this time the mixture was cooled to room temperature and extracted with MeOH. The extracts were evaporated to dryness and the residue was Kugelrohr-distilled under high vacuum to give the product 3-(phenylamino)propanenitrile (2.29 g, 78.4%) as an oil which crystallised on standing; bp 120-150° C./1-2 Torr (lit bp 120° C./1 Torr), mp 50.5-52.5° C.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](#[N:11])[CH:9]=[CH2:10]>>[C:2]1([NH:1][CH2:10][CH2:9][C:8]#[N:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.65 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents were then stirred with a magnetic stirrer for 6 days at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating it above 100° C. in vacuum
CUSTOM
Type
CUSTOM
Details
the flask was capped tightly
TEMPERATURE
Type
TEMPERATURE
Details
After this time the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with MeOH
CUSTOM
Type
CUSTOM
Details
The extracts were evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue was Kugelrohr-distilled under high vacuum

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
C1(=CC=CC=C1)NCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 78.4%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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